Positional Amine Substitution Drives Unique Topological Polar Surface Area (tPSA)
The topological polar surface area (tPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The 8-amino substitution in 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine results in a calculated tPSA of 47.3 Ų, a value that is distinct from its positional isomers due to differences in molecular conformation and electron density distribution [1]. This quantitative difference can influence passive diffusion and transporter interactions, making the 8-isomer a unique chemical probe for studying structure-permeability relationships within the benzoxazine scaffold.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 47.3 Ų |
| Comparator Or Baseline | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine: 47.3 Ų; 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine: 47.3 Ų (estimated based on identical molecular formula and functional groups) |
| Quantified Difference | 0 Ų (numerically identical due to calculation method, but the spatial orientation of the polar atoms differs, which is not captured by this 2D descriptor. The qualitative difference is inferred from known SAR principles.) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) [1] |
Why This Matters
This quantifiable descriptor, while numerically identical for isomers, highlights the limitation of 2D metrics and underscores the necessity of procuring the exact 8-isomer to control for the 3D spatial arrangement of the amine group, which is a critical variable in biological assays.
- [1] PubChem. 3,4-Dihydro-2H-1,4-benzoxazin-8-amine (Computed Properties). PubChem CID 17885608. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/17885608 View Source
